molecular formula C21H25N3O2 B4429513 N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-adamantanecarboxamide

N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-adamantanecarboxamide

Cat. No. B4429513
M. Wt: 351.4 g/mol
InChI Key: OYRDNYCBNJPCMB-UHFFFAOYSA-N
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Description

N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-adamantanecarboxamide, also known as MEMO, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MEMO belongs to the class of compounds known as adamantanes, which are characterized by their unique cage-like structure.

Mechanism of Action

The exact mechanism of action of N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-adamantanecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. One proposed mechanism is the inhibition of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting MAO, this compound may increase the levels of these neurotransmitters in the brain, leading to improved cognitive function and mood.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits a variety of biochemical and physiological effects. In addition to its neuroprotective effects, this compound has been shown to reduce inflammation, improve mitochondrial function, and increase antioxidant activity in the brain. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-adamantanecarboxamide in lab experiments is its ability to cross the blood-brain barrier, allowing it to directly target the brain. Additionally, this compound has been shown to have a long half-life, allowing for sustained effects over an extended period of time. One limitation of using this compound in lab experiments is its relatively high cost compared to other compounds.

Future Directions

There are several future directions for research on N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-adamantanecarboxamide. One area of interest is the development of this compound derivatives with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of neurodegenerative diseases. Finally, studies are needed to investigate the safety and efficacy of this compound in human clinical trials.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of neurodegenerative diseases. Its unique structure, low toxicity profile, and ability to cross the blood-brain barrier make it an attractive candidate for further development as a therapeutic agent. While further research is needed to fully understand its mechanism of action and potential applications, this compound represents a promising avenue for the development of new treatments for neurodegenerative diseases.

Scientific Research Applications

N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-adamantanecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Several studies have shown that this compound exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

properties

IUPAC Name

N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-24(13-18-22-19(23-26-18)17-5-3-2-4-6-17)20(25)21-10-14-7-15(11-21)9-16(8-14)12-21/h2-6,14-16H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRDNYCBNJPCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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